2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol
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Overview
Description
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol is a naturally occurring alkaloid compound known for its unique chemical structure and biological activities. It is derived from the plant species Antirrhinum majus, commonly known as the snapdragon. This compound has garnered interest due to its potential therapeutic applications and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the core ring structure of this compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: Interact with specific receptors in biological systems, modulating their activity.
Inhibit enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulate signaling pathways: Influence various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol can be compared with other similar alkaloid compounds, such as:
(-)-Dihydroantirhine: The enantiomer of this compound, with different biological activities.
Antirrhinoside: Another alkaloid from Antirrhinum majus, with distinct chemical properties.
Lupanine: An alkaloid with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which differentiate it from other similar compounds.
Properties
CAS No. |
16049-29-9 |
---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13?,14-,18-/m0/s1 |
InChI Key |
AUCOPKHCXOXBJB-NOBWMKPMSA-N |
SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Isomeric SMILES |
CCC(CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 |
Canonical SMILES |
CCC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 |
Origin of Product |
United States |
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